molecular formula C20H22BrN3O2S B4134407 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole

3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole

Cat. No. B4134407
M. Wt: 448.4 g/mol
InChI Key: LGIXYWAJGBKLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes such as inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. This compound has been shown to reduce inflammation in various animal models. It has also been shown to inhibit the growth of various tumor cell lines. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potential to exhibit multiple biological activities. This compound can be used to study various biological processes such as inflammation, tumor growth, and microbial infections. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water.

Future Directions

There are several future directions for the study of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole. One direction is to study the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail. Additionally, future studies can focus on improving the solubility of this compound in water, which can enhance its potential applications in scientific research.
Conclusion:
In conclusion, 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities and has been studied for its potential use in the treatment of neurological disorders. While this compound has several advantages for lab experiments, its limited solubility in water can be a major limitation. Future studies can focus on improving the solubility of this compound and studying its potential applications in more detail.

Scientific Research Applications

3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S/c1-3-4-11-26-16-8-6-15(7-9-16)19-22-20(24-23-19)27-13-14-5-10-18(25-2)17(21)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIXYWAJGBKLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole

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